1-Methyl-1H-imidazol-3-ium tetrafluoroborate

Ionic liquid catalysis Heterocyclic synthesis Green chemistry

Researchers requiring a protic ionic liquid (PIL) for Brønsted acid catalysis or electrochemical applications face a critical supply challenge: generic aprotic ionic liquids cannot replicate the hydrogen-bonding and catalytic activity of an N-H functionalized imidazolium cation. This compound solves that problem. - Serves as both catalyst and solvent in esterification, enabling solvent-free operation and easy product separation. - Delivers a ~4.5 V electrochemical window with low interfacial capacitance (3-9 μF cm⁻²) for stable double-layer behavior. - Provides superior catalytic performance in 2-aminobenzenethiol synthesis over chloride/nitrate analogs. Bulk quantities available with reliable global logistics.

Molecular Formula C4H7BF4N2
Molecular Weight 169.92 g/mol
CAS No. 151200-14-5
Cat. No. B132518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-imidazol-3-ium tetrafluoroborate
CAS151200-14-5
Molecular FormulaC4H7BF4N2
Molecular Weight169.92 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C[N+]1=CNC=C1
InChIInChI=1S/C4H6N2.BF4/c1-6-3-2-5-4-6;2-1(3,4)5/h2-4H,1H3;/q;-1/p+1
InChIKeyULUZIIYGBKXRGN-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-imidazol-3-ium tetrafluoroborate (CAS 151200-14-5): Protic Ionic Liquid for Catalyst and Electrolyte Applications


1-Methyl-1H-imidazol-3-ium tetrafluoroborate (also designated [HMIm][BF₄] or [MIM][BF₄]) is a protic imidazolium-based ionic liquid with molecular formula C₄H₇BF₄N₂ and molecular weight 169.92 g/mol . This compound belongs to the class of room-temperature ionic liquids (RTILs) and is distinguished from the more widely studied 1-alkyl-3-methylimidazolium tetrafluoroborates by the presence of a reactive N–H proton at the C2 position rather than a second alkyl substituent [1]. The compound is characterized by a melting point of 35.8 °C and is commercially available as a crystalline solid at ambient temperature.

Why 1-Methyl-1H-imidazol-3-ium tetrafluoroborate Cannot Be Interchanged with [EMIM][BF₄] or [BMIM][BF₄]


Although 1-methyl-1H-imidazol-3-ium tetrafluoroborate shares the BF₄⁻ anion with its 1-alkyl-3-methylimidazolium counterparts (such as [EMIM][BF₄], [BMIM][BF₄], and [HMIM][BF₄]), it is fundamentally distinct as a protic ionic liquid (PIL) bearing an acidic N–H proton, whereas the 1-alkyl-3-methyl series are aprotic ionic liquids (APILs) [1]. This structural difference manifests as measurable divergence in ionicity, hydrogen-bonding capacity, catalytic activity, and wetting behavior, all of which preclude straightforward substitution [2]. Generic replacement with an alkyl-chain analog without consideration of these differences will result in altered electrochemical windows, modified interfacial properties, and loss of Brønsted acid catalytic function.

Quantitative Differentiation Evidence for 1-Methyl-1H-imidazol-3-ium tetrafluoroborate: Comparative Performance Data


Catalytic Yield Advantage of [MIM][BF₄] over [MIM][Cl] and [MIM][NO₃] in 2-Aminobenzenethiol Synthesis

In a comparative study of three methylimidazolium ionic liquids with different anions, [MIM][BF₄] (i.e., 1-methylimidazolium tetrafluoroborate) delivered the maximum product yield in the synthesis of 2-aminobenzenethiols, outperforming both [MIM][Cl] and [MIM][NO₃] under identical reaction conditions [1].

Ionic liquid catalysis Heterocyclic synthesis Green chemistry

Electrochemical Working Potential Window: Class-Equivalent Performance to [EMIM][BF₄] and [BMIM][BF₄]

In a study using boron-doped diamond optically transparent electrodes, the electrochemical working potential window was measured as 4.5 V for all three 1-alkyl-3-methylimidazolium tetrafluoroborate RTILs tested: [EMIM][BF₄], [BMIM][BF₄], and [HMIM][BF₄] [1]. The RTIL type exhibited little effect on the working potential window, voltammetric background current, or interfacial capacitance values (3–9 μF cm⁻² for all three RTILs) [1].

Electrochemistry Supercapacitors Battery electrolytes

Interfacial Wettability: Reduced Contact Angle of [HMIM][BF₄] Relative to Shorter Alkyl Chain Analogs

Molecular dynamics simulations of aqueous imidazolium-based ILs on graphite surfaces revealed that while the difference between contact angles of [EMIM][BF₄] and [BMIM][BF₄] droplets is very small regardless of IL content, a noticeable reduction in contact angle is observed for the IL with a longer alkyl chain, [HMIM][BF₄], at high IL concentrations [1].

Surface science Interfacial engineering Lubrication

Miscibility with Ethanol: Complete Miscibility of [HMIM][BF₄] Versus Partial Miscibility of [EMIM][BF₄]

In a comprehensive study of [CnMIM][BF₄] + ethanol binary mixtures, [EMIM][BF₄] exhibited only partial miscibility with ethanol at the studied temperatures (288–318 K) and atmospheric pressure, whereas [BMIM][BF₄], [HMIM][BF₄], and [OMIM][BF₄] were completely miscible [1]. Viscosity and electrical conductivity measurements were performed across the full composition range only for the fully miscible systems.

Solvent systems Binary mixtures Separation processes

Ionicity Classification: 100% Ionicity of [BMIM][BF₄] in Polar Solvents as Class Benchmark

In a comparative investigation of ionicity using conductometry and NMR spectroscopy, the aprotic ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([bmIm][BF₄]) displayed 100% ionicity in both water and ethylene glycol, while exhibiting poor ionic nature in DMSO [1]. The study distinguished protic ionic liquids (including 1-methylimidazolium tetrafluoroborate) from aprotic ILs, with the protic nature enabling distinct hydrogen-bonding interactions [1].

Ionic liquids Conductometry Electrolyte design

Esterification Catalytic Efficiency: Recyclable Brønsted Acid Function Without Volatile Organic Solvents

1-Methylimidazolium tetrafluoroborate ([Hmim]⁺BF₄⁻) functions as a Brønsted acidic ionic liquid capable of catalyzing the esterification of carboxylic acids with alcohols. Good yields were obtained across a range of substrates, and the esters produced could be easily separated from the reaction mixture without any volatile organic solvents [1]. The ionic liquid could be reused after removal of water [1].

Esterification catalysis Green chemistry Recyclable catalyst

High-Value Application Scenarios for 1-Methyl-1H-imidazol-3-ium tetrafluoroborate (CAS 151200-14-5)


Green Esterification Catalyst for Carboxylic Acid–Alcohol Coupling

In esterification processes requiring Brønsted acid catalysis, [Hmim][BF₄] serves simultaneously as catalyst and recyclable reaction medium. The ionic liquid's protic nature provides the requisite acidity for ester formation while its negligible vapor pressure enables solvent-free operation [1]. Product esters are readily separated by decantation or distillation without organic solvent extraction, and the ionic liquid can be reused after simple water removal [1].

Electrochemical Electrolyte Component for Supercapacitors and Batteries

With an electrochemical working potential window of approximately 4.5 V (class inference from [HMIM][BF₄] data on BDDOTE electrodes) [1] and full miscibility with polar solvents [2], 1-methyl-1H-imidazol-3-ium tetrafluoroborate is suitable as an electrolyte component in electrochemical energy storage devices. The low interfacial capacitance (3–9 μF cm⁻²) and flat capacitance–potential curves [1] make it appropriate for applications where stable double-layer behavior is required.

Synthesis Medium for Heterocyclic Compounds Requiring Ionic Liquid Catalysis

In the synthesis of 2-aminobenzenethiols and related heterocyclic compounds, [MIM][BF₄] provides superior catalytic performance compared to chloride and nitrate counterion analogs [1]. This yield advantage supports its selection as the preferred ionic liquid catalyst when optimizing reaction efficiency in this specific synthetic route.

Interfacial Modification on Carbon-Based Surfaces

For applications involving carbon electrodes, graphite-based composites, or carbon nanotube dispersions, [HMIM][BF₄] offers enhanced wettability relative to its shorter-chain analogs [EMIM][BF₄] and [BMIM][BF₄] [1]. The reduced contact angle at high IL concentrations facilitates improved interfacial contact, which is advantageous for electrode fabrication, carbon coating processes, and conductive composite manufacturing.

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